molecular formula C11H17BrN2O B1424095 5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine CAS No. 1220019-52-2

5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine

Cat. No.: B1424095
CAS No.: 1220019-52-2
M. Wt: 273.17 g/mol
InChI Key: FBFWQLBLNMNFKU-UHFFFAOYSA-N
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Description

5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5-position, an ethoxypropyl group at the nitrogen atom, and a methyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine typically involves the following steps:

    Bromination: The starting material, 3-methylpyridin-2-amine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation: The brominated intermediate is then subjected to alkylation with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate or sodium hydride to introduce the ethoxypropyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5-substituted derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypropyl group may enhance its binding affinity and selectivity towards these targets, while the bromine atom can participate in halogen bonding interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine
  • 5-bromo-N-(3-ethoxypropyl)-2-methoxybenzamide
  • 5-bromo-N-(3-ethoxypropyl)-2-methylbenzamide

Uniqueness

5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine is unique due to the specific positioning of the bromine, ethoxypropyl, and methyl groups on the pyridine ring

Properties

IUPAC Name

5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c1-3-15-6-4-5-13-11-9(2)7-10(12)8-14-11/h7-8H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWQLBLNMNFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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